molecular formula C18H20N2S3+2 B14950679 1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium

1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium

Cat. No.: B14950679
M. Wt: 360.6 g/mol
InChI Key: YQYAEFFYYXVDDD-UHFFFAOYSA-N
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Description

1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM is a complex organic compound characterized by its unique structure, which includes pyridinium and thienyl groups

Preparation Methods

The synthesis of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienyl group: This can be achieved through the reaction of thiophene with appropriate methylating agents.

    Introduction of the pyridinium group: This step involves the reaction of pyridine with methylating agents to form the pyridinium ion.

    Coupling reactions: The thienyl and pyridinium groups are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium or thienyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM involves its interaction with molecular targets such as enzymes and receptors. The pyridinium group can interact with negatively charged sites on proteins, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyridinium and thienyl derivatives, such as:

    1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM: This compound is unique due to the presence of both pyridinium and thienyl groups, which confer distinct chemical and biological properties.

    Pyridinium salts: These compounds share the pyridinium group but may lack the thienyl group, resulting in different reactivity and applications.

    Thienyl derivatives: Compounds with thienyl groups but without the pyridinium group may have different electronic properties and reactivity.

The uniqueness of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM lies in its combined structural features, which enable a wide range of applications and interactions.

Properties

Molecular Formula

C18H20N2S3+2

Molecular Weight

360.6 g/mol

IUPAC Name

1-[[2,5-bis(methylsulfanyl)-4-(pyridin-1-ium-1-ylmethyl)thiophen-3-yl]methyl]pyridin-1-ium

InChI

InChI=1S/C18H20N2S3/c1-21-17-15(13-19-9-5-3-6-10-19)16(18(22-2)23-17)14-20-11-7-4-8-12-20/h3-12H,13-14H2,1-2H3/q+2

InChI Key

YQYAEFFYYXVDDD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)SC)C[N+]2=CC=CC=C2)C[N+]3=CC=CC=C3

Origin of Product

United States

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